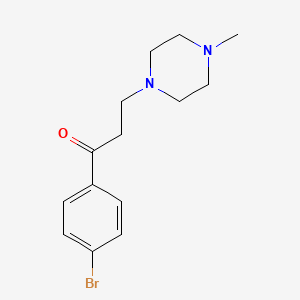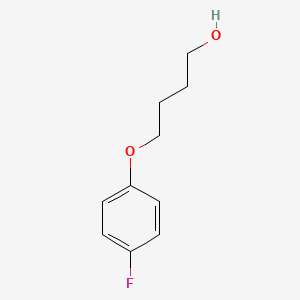
4-(4-Fluorophenoxy)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenoxy)-1-butanol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol chain
Métodos De Preparación
The synthesis of 4-(4-Fluorophenoxy)-1-butanol typically involves the reaction of 4-fluorophenol with 1-bromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 1-bromobutane, displacing the bromine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the deprotonation of the hydroxyl group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
4-(4-Fluorophenoxy)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form 4-(4-fluorophenoxy)butanoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(4-fluorophenoxy)butane.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenoxy)-1-butanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to changes in their structure and function. This interaction can result in various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in membrane permeability .
Comparación Con Compuestos Similares
4-(4-Fluorophenoxy)-1-butanol can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)benzaldehyde: This compound has a similar fluorophenoxy group but differs in its aldehyde functional group, leading to different reactivity and applications.
4-Fluorophenol: While it shares the fluorophenoxy group, the absence of the butanol chain results in different chemical properties and uses.
4-(4-Fluorophenoxy)butanoic acid: This compound is an oxidized form of this compound and has distinct applications in organic synthesis and materials science
The uniqueness of this compound lies in its combination of the fluorophenoxy group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
4-(4-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
Clave InChI |
GPLYPYLIOAPBRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


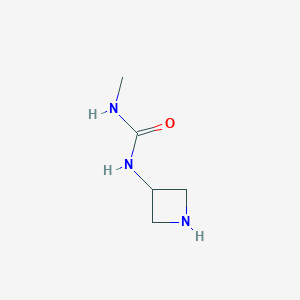

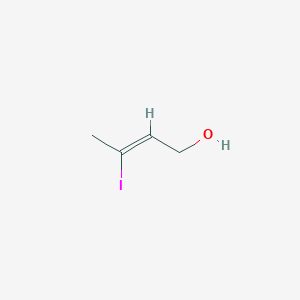
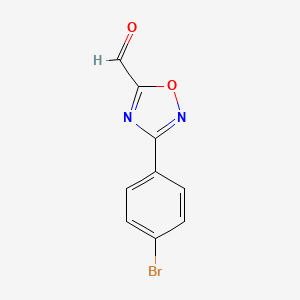
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)

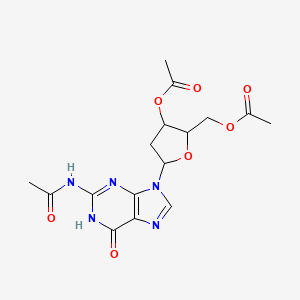
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

